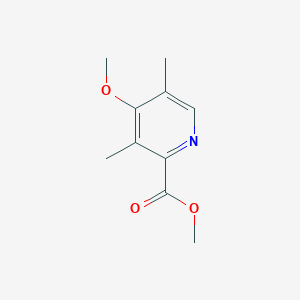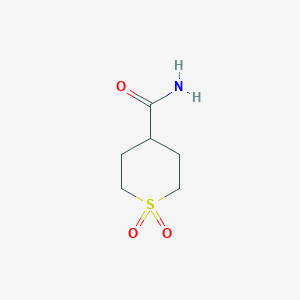
Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide
描述
Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is a sulfur-containing heterocyclic compound It is characterized by a six-membered ring structure with a sulfur atom and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide typically involves the oxidation of tetrahydrothiopyran derivatives. One common method is the oxidation of tetrahydro-2H-thiopyran-4-carboxamide using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to achieve high yields and purity of the compound. The use of environmentally friendly oxidizing agents and catalysts is also considered to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions
Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the compound back to its corresponding sulfide form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thiopyran derivatives.
科学研究应用
Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a model compound for studying sulfur-containing heterocycles and their biological activities.
Industrial Applications: It is used as an intermediate in the synthesis of various chemicals and materials.
作用机制
The mechanism of action of Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The amide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide: Similar structure but with a carboxylic acid group instead of an amide.
Tetrahydro-2H-thiopyran-4-carbaldehyde 1,1-dioxide: Contains an aldehyde group instead of an amide.
4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide: Contains a hydroxyl group.
Uniqueness
Tetrahydro-2H-thiopyran-4-carboxamide 1,1-dioxide is unique due to its amide functional group, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1,1-dioxothiane-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-6(8)5-1-3-11(9,10)4-2-5/h5H,1-4H2,(H2,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVCBQQIEWBUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


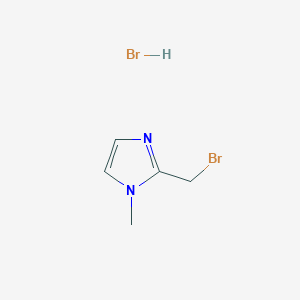
amine](/img/structure/B3111893.png)

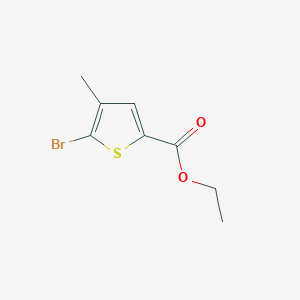
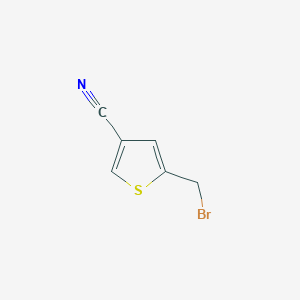

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)
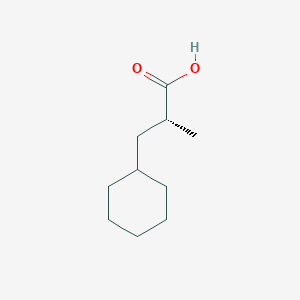
![7-(Furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3111946.png)
![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)
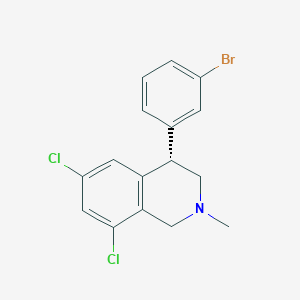
![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)
